molecular formula C26H16N2Na2O9S2 B075258 C.I. Mordant Black 13 CAS No. 1324-21-6

C.I. Mordant Black 13

Cat. No. B075258
CAS RN: 1324-21-6
M. Wt: 610.5 g/mol
InChI Key: VBUCPERXCODTAQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Mordant Black 13, also known as Acid Black 52, is a complex dye used in various applications, including textiles and biological staining. Its specific molecular and chemical properties make it a subject of interest in various fields of study.

Synthesis Analysis

The synthesis of C.I. Mordant Black 13 involves complex organic reactions. An example of a relevant synthesis process is detailed in the study of Chen-Yan Wei (2002), which discusses the principles of 13C NMR in organic synthesis reactions. This technique is critical for characterizing reactants and products in the synthesis of complex dyes like C.I. Mordant Black 13.

Molecular Structure Analysis

Analyzing the molecular structure of C.I. Mordant Black 13 is essential for understanding its interactions and properties. Research such as that by Jarboui et al. (2010), although not directly on C.I. Mordant Black 13, provides insights into similar dye structures using techniques like 13C CP-MAS-NMR, which can be applied to C.I. Mordant Black 13 for detailed molecular analysis.

Chemical Reactions and Properties

The chemical reactions and properties of C.I. Mordant Black 13 are influenced by its structure and composition. Studies on related dyes, such as the binding of C.I. Mordant Red 3 with proteins explored by Ding et al. (2009), provide insights into the complex interactions C.I. Mordant Black 13 may have with various substances, including its stability and reactivity.

Physical Properties Analysis

The physical properties of C.I. Mordant Black 13, such as solubility, thermal stability, and color characteristics, are pivotal for its applications. Similar to how Coombs et al. (1997) investigated the synthesis of inorganic materials, similar methodologies can be applied to study the physical properties of C.I. Mordant Black 13.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and pH sensitivity, are crucial for understanding the dye's behavior in different environments. The research on dye-surfactant interactions by Bielska et al. (2009) is an example of studying such interactions, which can be relevant to understanding the chemical properties of C.I. Mordant Black 13.

Scientific Research Applications

  • Adsorption and Removal from Water : C.I. Mordant Black 11, similar in structure to Mordant Black 13, shows significant adsorption behavior on natural sediment. This property is essential for understanding the environmental impact and removal methods of such dyes from water bodies (Liu et al., 2001).

  • Dye-Surfactant Interactions : The interactions between C.I. Mordant Black 17 and surfactants have been studied. This research is vital for understanding the behavior of these dyes in various industrial and environmental contexts (Bielska et al., 2009).

  • Dyeing Properties and Fastness : Investigations into the dyeing properties of wool using C.I. Mordant Black 8, closely related to Mordant Black 13, reveal insights into the color strength and fastness properties, which are crucial for textile applications (Burkinshaw & Kumar, 2009).

  • Biodegradation and Environmental Impact : The microbial degradation of Mordant Black 17, which is relevant for understanding the environmental impact and bioremediation of Mordant Black 13, has been extensively studied. This research helps in developing strategies for managing dye pollution in the environment (Karunya et al., 2014).

  • Photocatalytic Degradation : Studies on the photocatalytic degradation of Mordant Black 11 under UV-Vis light using zinc oxide nanoparticles provide insights into advanced methods for dye removal from wastewater, which could be applicable to Mordant Black 13 (Miao et al., 2014).

  • Thermodynamic Characterization : The adsorption process of Mordant Black 17 on Polyamide fabric, which is similar to Mordant Black 13, has been characterized thermodynamically. This research is significant for understanding the dye-fabric interaction in textile industries (Espinosa‐Jiménez et al., 2001).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet of C.I. Mordant Black 13 .

Future Directions

In a study, new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . The goal of the current study is to forecast the development of novel NLO materials with a D-π-A Semiconductor design that use semiconductors as anchoring groups to adhere to a surface .

properties

IUPAC Name

disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUCPERXCODTAQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061669
Record name C.I. Mordant Black 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Mordant Black 13

CAS RN

1324-21-6, 85455-48-7
Record name C.I. Mordant Black 13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Mordant Black 13
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Mordant Black 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Mordant Black 13
Reactant of Route 2
Reactant of Route 2
C.I. Mordant Black 13
Reactant of Route 3
Reactant of Route 3
C.I. Mordant Black 13
Reactant of Route 4
Reactant of Route 4
C.I. Mordant Black 13
Reactant of Route 5
C.I. Mordant Black 13
Reactant of Route 6
C.I. Mordant Black 13

Citations

For This Compound
12
Citations
HW Peters, JC Turner - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
The nature of the variations in continuous‐filament nylon and their influence on dyeing behaviour are explained. By the use of a special fabric containing yarn differing in physical and …
Number of citations: 6 onlinelibrary.wiley.com
HR Hadfield, H Seaman - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
A study has been made of the stability of acid and chrome dyes in solution at temperatures above 100c. The effects of an increase in dyeing temperature above 100c. on the levelling of …
Number of citations: 3 onlinelibrary.wiley.com
AC Welham - Journal of the Society of Dyers and Colourists, 1986 - Wiley Online Library
Recommendations are outlined for the afterchrome dyeing of wool to give minimum chrome residues in dyehouse effluent and minimum wool damage. Particular reference is made to …
Number of citations: 32 onlinelibrary.wiley.com
JC Brown - Journal of the Society of Dyers and Colourists, 1959 - Wiley Online Library
Testa for chemical damage to the wool fibre are classified according to the type of modification measured. Microscopical and staining tests are discussed, and a new test for alkaline …
Number of citations: 11 onlinelibrary.wiley.com
RV Peryman, RP Pickup - Journal of the Society of Dyers and …, 1961 - Wiley Online Library
The degree of permanence of set (to release in boiling water) in single wool fibres which have been dyed whilst held stretched, varies widely with the method of dyeing. Dyeing under …
Number of citations: 2 onlinelibrary.wiley.com
HR Hadfield, WM Sokol - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
… Mordant Black 17 CI Mordant Blue 9 CI Mordant Black 13 (2.1. Mordant Black 9 CI Mordant Black 7 are relatively insensitive, and sulphuric acid can be used, with reasonable …
Number of citations: 8 onlinelibrary.wiley.com
JF Gaunt - Journal of the Society of Dyers and Colourists, 1958 - Wiley Online Library
… Particular examples are Chrome Fast Yellow G (CI Mordant Yellow 161, which is a useful basis for rich browns, and, even more important, Alizarine Blue Black B (CI Mordant Black 13), …
Number of citations: 2 onlinelibrary.wiley.com
Y Yu, YY Zhuang, QM Zou - Chemosphere, 2001 - Elsevier
Organic flocculant polyacrylonitrile–dicyandiamide (PAN–DCD) was characterized by IR, 1 H NMR and 13 C NMR spectra. Polar groups, such as triazine, carboxyl, amidine, …
Number of citations: 23 www.sciencedirect.com
NN Mahapatra - 2016 - books.google.com
Textile Dyes has its each chapter simplified into the major classes of dyes. The author has dealt with the history, manufacturing, properties, identification, stripping, testing and …
Number of citations: 96 books.google.com
J Xing - 1995 - unsworks.unsw.edu.au
National Rivers Authority on weight of fibre parts per million sulphonated 2-hydroxy-3-naphtholic acid People's Republic of China Cr (III)-SSA complex sulphonated 2-hydroxy-3-…
Number of citations: 4 unsworks.unsw.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.